molecular formula C14H15F2N3O2 B10904045 methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904045
M. Wt: 295.28 g/mol
InChI Key: ISQBEWSDMHCMHW-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₃F₂N₃O₂ . This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoroethyl group, and a pyrazolo[3,4-b]pyridine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl and difluoroethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3

InChI Key

ISQBEWSDMHCMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F

Origin of Product

United States

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